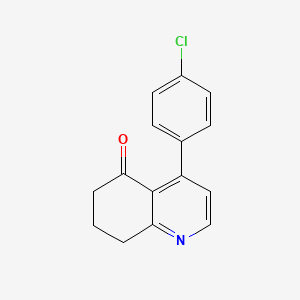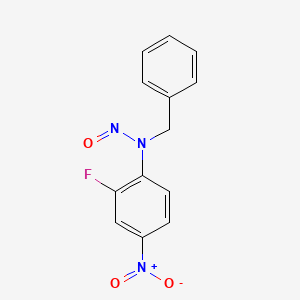
3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of methoxy groups on the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. One common method is the reaction of 3,4-dimethoxyphenylhydrazine with 2-methoxyacetophenone under acidic or basic conditions to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyrazoles and related compounds.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)propionic acid
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-
Uniqueness
3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol is unique due to the presence of multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The specific arrangement of these groups can lead to distinct properties and applications.
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H18N2O4/c1-22-15-7-5-4-6-14(15)20-18(21)11-13(19-20)12-8-9-16(23-2)17(10-12)24-3/h4-11,19H,1-3H3 |
InChI Key |
XZDXUMADSJTWRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060491.png)
![4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile](/img/structure/B11060495.png)
![5-(1-Benzofuran-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11060497.png)
![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine](/img/structure/B11060498.png)
![2-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11060505.png)
![1-(4-chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione](/img/structure/B11060522.png)
![6-(2-fluorophenyl)-5-(4-methylphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11060529.png)
![N-{5-bromo-4,6-dimethyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}furan-2-carboxamide](/img/structure/B11060530.png)
![2-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoic acid](/img/structure/B11060538.png)
![2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11060541.png)


![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11060556.png)
![1-methyl-2'-phenyl-6',7',8',9',9a',9b'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-a]indolizine]-1',2,3'(1H,2'H,3a'H)-trione](/img/structure/B11060566.png)
